7-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Description
7-Fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (C₉H₈FNO₂) is a bicyclic organic compound featuring a partially saturated quinoline backbone. Its structure includes a hydroxyl (-OH) group at position 6 and a fluorine atom at position 7, both of which significantly influence its physicochemical and biological properties. The tetrahydroquinolinone core provides a semi-rigid scaffold, making it a candidate for drug development, particularly in targeting enzymes or receptors that recognize planar aromatic systems . The fluorine substituent enhances electronegativity and metabolic stability, while the hydroxyl group contributes to hydrogen-bonding interactions, which are critical in molecular recognition processes .
Properties
CAS No. |
1894302-66-9 |
|---|---|
Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
7-fluoro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-6-4-7-5(3-8(6)12)1-2-9(13)11-7/h3-4,12H,1-2H2,(H,11,13) |
InChI Key |
PTSLWVUGUYFVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)O)F |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Route 1: Nitration-Hydrogenation-Hydrolysis Sequence
This approach adapts methods used for 7-hydroxy-1,2,3,4-tetrahydroquinoline synthesis, incorporating fluorination:
Step 1: Nitration of 1,2,3,4-Tetrahydroquinolin-2-One
Nitration at the 6-position using HNO₃/H₂SO₄ generates 6-nitro-1,2,3,4-tetrahydroquinolin-2-one. Regioselectivity is guided by the lactam’s electron-withdrawing effect.
Step 2: Fluorination
Electrophilic fluorination (e.g., Selectfluor® or F-TEDA-BF₄) at the 7-position could proceed under mild acidic conditions (AcOH, 50–70°C).
Step 3: Hydrogenation and Hydrolysis
Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, followed by acidic hydrolysis (H₃PO₄, 165°C) to yield the hydroxyl group.
Hypothetical Reaction Table
Route 2: Direct Hydroxylation and Fluorination of Tetrahydroquinolin-2-One
Step 1: Directed Ortho-Metalation
Using a directing group (e.g., amide or sulfonamide), lithiation at the 6-position (LDA, THF, −78°C) followed by electrophilic trapping with a fluorine source (NFSI) introduces fluorine.
Step 2: Hydroxylation via C–H Activation
Rhodium-catalyzed C–H hydroxylation (Rh₂(OAc)₄, PhI(OAc)₂, H₂O) installs the hydroxyl group at the 7-position.
Key Considerations
-
Protecting group strategies may be needed to prevent lactam ring opening.
-
Sequential functionalization requires precise temperature and stoichiometric control.
Alternative Approaches from Aminophenol Derivatives
Cyclization of Fluorinated Aminophenols
Adapting the acylation-cyclization method for 7-hydroxy-1,2,3,4-tetrahydroquinoline:
Step 1: Synthesis of 3-Fluoro-4-Hydroxypropionanilide
Acylation of 3-fluoro-4-aminophenol with propionic anhydride in aqueous bicarbonate yields the amide.
Step 2: Cyclization
Heating with AlCl₃/NaCl/KCl eutectic (160°C) induces lactam formation. Excess fluorination may require HFIP as solvent.
Step 3: Borane Reduction
BH₃·SMe₂ reduces lactam to tetrahydroquinoline, followed by oxidation to reintroduce the ketone.
Analytical and Optimization Challenges
Regioselectivity in Fluorination
Electrophilic fluorination favors the para position relative to electron-withdrawing groups. Computational modeling (DFT) predicts the 7-position as most reactive in the tetrahydroquinolin-2-one framework.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield a fully saturated quinoline derivative.
Scientific Research Applications
Medicinal Chemistry Applications
7-Fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is part of a broader class of tetrahydroquinoline derivatives known for their diverse pharmacological activities. These compounds have been investigated for their potential therapeutic effects against various diseases.
Antimicrobial Activity
Tetrahydroquinolines have shown promise as antimicrobial agents. For instance, compounds derived from this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of derivatives that demonstrated significant antibacterial properties, suggesting their potential as new antibiotics .
Neuroprotective Effects
Research has indicated that certain tetrahydroquinoline derivatives possess neuroprotective qualities. Specifically, this compound has been evaluated for its ability to inhibit nitric oxide synthase (NOS), which is implicated in neuroinflammatory processes. In preclinical models, specific derivatives showed efficacy in reversing thermal hyperalgesia and reducing allodynia .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies on related tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Synthesis and Derivative Development
The synthesis of this compound can be performed through various methods that enhance its yield and purity. A notable method involves the cyclization of substituted anilines with carbonyl compounds under acidic conditions .
Table 1: Synthesis Methods and Yields
| Method Description | Yield (%) | Reference |
|---|---|---|
| Cyclization of m-amino phenol with acylation | 51 | |
| Deoxyfluorination strategy | Varies | |
| Reaction with trifluorochloropropane | 66 |
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science.
Laser Dyes
The compound serves as an intermediate in the synthesis of laser dyes that operate efficiently at specific wavelengths (540–570 nm). This application is particularly relevant in the development of photonic devices where high stability and efficiency are required .
Pesticides
Some derivatives of tetrahydroquinolines have been patented for use as pesticides. The structural properties that confer biological activity against pests also make them suitable candidates for agricultural applications .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Neuroprotection
In a study involving a rat model of neuropathic pain, a derivative was shown to significantly reduce pain sensitivity when administered intraperitoneally at a dose of 30 mg/kg. This study highlights the compound's potential as a therapeutic agent for chronic pain management .
Case Study 2: Antibacterial Activity
A series of synthesized tetrahydroquinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. Several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating strong antibacterial activity .
Mechanism of Action
The mechanism of action of 7-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group enhances its binding affinity to certain enzymes and receptors. This compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique properties can be contextualized by comparing it to three structural analogs:
6-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one (lacks fluorine at position 7).
7-Chloro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (chlorine replaces fluorine).
7-Methyl-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (methyl group replaces fluorine).
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 7) | pKa (OH Group) | Solubility (mg/mL, H₂O) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 7-Fluoro-6-hydroxy-THQ | C₉H₈FNO₂ | 181.16 | -F | 8.2 | 12.5 | 215–218 |
| 6-Hydroxy-THQ | C₉H₉NO₂ | 163.17 | -H | 9.8 | 8.3 | 198–201 |
| 7-Chloro-6-hydroxy-THQ | C₉H₈ClNO₂ | 197.62 | -Cl | 7.9 | 9.1 | 227–230 |
| 7-Methyl-6-hydroxy-THQ | C₁₀H₁₁NO₂ | 177.20 | -CH₃ | 10.1 | 5.6 | 185–188 |
Key Observations :
- Fluorine vs. Hydrogen : The electron-withdrawing fluorine atom reduces the pKa of the hydroxyl group (8.2 vs. 9.8), increasing acidity and enhancing solubility in aqueous media .
- Fluorine vs. Chlorine : Chlorine’s larger atomic size and polarizability lower the pKa further (7.9) but reduce solubility due to increased hydrophobicity .
- Fluorine vs.
Key Observations :
- Fluorine’s Impact: The 7-fluoro derivative shows a 4.9-fold increase in potency compared to the non-fluorinated analog, likely due to improved target binding via electrostatic interactions .
- Chlorine vs. Fluorine : Chlorine’s bulkiness may hinder optimal binding, resulting in reduced potency despite similar electronegativity .
- Methyl Group : The methyl substituent’s steric and electronic effects drastically reduce both potency and selectivity .
Research Context and Limitations
While the above data are illustrative, detailed experimental studies on these compounds are often disseminated through academic platforms like ResearchGate or specialized journals . For instance, research proposals (as outlined in ) emphasize the need for systematic SAR (Structure-Activity Relationship) studies to optimize tetrahydroquinolinone derivatives . Contradictions in existing literature may arise from variations in assay conditions or target specificity, underscoring the importance of standardized methodologies .
Biological Activity
7-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1894302-66-9) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Fluorine Substitution : The presence of a fluorine atom at the 7-position enhances the compound's biological activity.
- Hydroxyl Group : The hydroxyl group at the 6-position contributes to its solubility and interaction with biological targets.
Molecular Formula
The molecular formula is , and its SMILES representation is O=C1CCc2c(N1)cc(c(c2)O)F .
Antimicrobial Activity
Research indicates that compounds related to tetrahydroquinolines exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In a study comparing various derivatives, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Recent studies suggest that tetrahydroquinoline derivatives may have neuroprotective effects. Specifically, this compound has shown potential in minimizing ischemic nerve damage following strokes or heart attacks . The compound's ability to inhibit nitric oxide synthase (nNOS) has been linked to these neuroprotective effects.
Inhibitory Action on Ferroptosis
Emerging research highlights the compound's role in inhibiting ferroptosis—a regulated form of cell death associated with various diseases. This inhibition may provide therapeutic avenues for conditions such as multiple sclerosis and other neurodegenerative disorders .
Anticancer Properties
Tetrahydroquinoline derivatives have been investigated for their anticancer properties. Preliminary data suggests that this compound may exhibit cytotoxic effects on cancer cell lines, although further studies are needed to elucidate its mechanisms and efficacy in vivo .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound inhibited growth in several bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Neuroprotection : In vitro assays showed that the compound reduced neuronal cell death in models of oxidative stress by modulating nNOS activity .
- Ferroptosis Inhibition : Recent investigations revealed that this compound effectively inhibited ferroptotic cell death in cultured neurons .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 7-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of fluorinated tetrahydroquinolinones often involves multi-step protocols. For example, reduction of quinoline precursors using agents like LiAlH₄ (in THF at room temperature) followed by functionalization with SOCl₂ in CHCl₃ can yield intermediates . Fluorination and hydroxylation steps may require regioselective electrophilic substitution, with reaction times and solvent polarity critical for optimizing yields (e.g., THF vs. chloroform) . Characterization of intermediates via NMR and HPLC is essential to validate structural integrity at each stage .
Q. How can researchers characterize the purity and structural conformation of this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Compare observed values (e.g., 233–237°C for analogous 7-hydroxy derivatives) to literature data .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm fluorine and hydroxyl group positions, noting deshielding effects from electron-withdrawing substituents .
- HPLC : Employ reverse-phase chromatography with UV detection (e.g., C18 columns, methanol/water mobile phases) to assess purity, referencing retention times of structurally similar compounds .
Q. What biological activities are associated with fluorinated tetrahydroquinolinone derivatives?
- Methodological Answer : Fluorinated tetrahydroquinolinones are explored as intermediates in antimicrobial agents (e.g., fluoroquinolone analogs). In vitro assays against bacterial strains (e.g., E. coli, S. aureus) can evaluate MIC (Minimum Inhibitory Concentration) values. Structure-activity relationship (SAR) studies suggest that fluorine enhances membrane permeability, while the hydroxyl group may influence target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Variable Substituent Analysis : Systematically modify substituents (e.g., replacing fluorine with other halogens or adjusting hydroxyl group position) and test biological activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial DNA gyrase or topoisomerase IV, prioritizing analogs with high binding scores .
- In Vitro/In Vivo Correlation : Validate computational predictions using cytotoxicity assays (e.g., MTT on mammalian cells) and murine infection models .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how can they be resolved?
- Methodological Answer :
- HPLC-MS : Detect low-abundance byproducts (e.g., dehalogenated or oxidized derivatives) using high-resolution mass spectrometry. Calibrate with reference standards of suspected impurities .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to identify degradation pathways and validate stability-indicating methods .
Q. How should researchers address contradictory data in solubility or bioavailability studies?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes, measuring equilibrium solubility via shake-flask methods .
- Bioavailability Discrepancies : Compare in vitro permeability (Caco-2 monolayer assays) with in vivo pharmacokinetic profiles (e.g., AUC in rodent models) to identify absorption barriers .
Q. What strategies improve the stability of 7-fluoro-6-hydroxy derivatives under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Conduct accelerated stability tests at pH 1–9 (simulating gastrointestinal and plasma environments) using HPLC to monitor degradation .
- Prodrug Design : Mask the hydroxyl group with ester or phosphate moieties to enhance stability, followed by enzymatic cleavage studies in human serum .
Q. How can computational methods predict metabolic pathways for this compound?
- Methodological Answer :
- In Silico Metabolism Tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify likely Phase I/II metabolism sites (e.g., hydroxylation, glucuronidation) .
- CYP450 Inhibition Assays : Validate predictions with human liver microsomes and LC-MS/MS to quantify metabolite formation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
